1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole
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Overview
Description
1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole is a chemical compound with a unique structure that combines elements of both benzene and isoxazole rings. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of appropriate starting materials in the presence of a catalyst. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole can be compared with other similar compounds, such as:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Known for its use in peptide synthesis and protein crosslinking.
1-Ethyl-2,3,3-trimethylindolium iodide: Used in various chemical reactions and industrial applications. The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo.
Biological Activity
1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole (CAS Number: 6296-32-8) is a compound belonging to the benzisoxazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H23NO
- Molecular Weight : 197.3171 g/mol
- Appearance : Typically appears as a colorless to pale yellow liquid or solid.
Synthesis
The synthesis of this compound can be achieved through various methods involving the cyclization of appropriate precursors. The methods often include:
- Refluxing with nitro compounds : This method involves the reductive cyclization of ortho-substituted nitro compounds.
- Photochemical methods : Utilizing light to induce cyclization reactions.
Antimicrobial Activity
Research indicates that derivatives of benzisoxazoles exhibit significant antimicrobial properties. For instance:
- A study assessed the in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The synthesized compounds showed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 250 to 7.81 µg/ml .
Antifungal Activity
In comparative studies, certain benzisoxazole derivatives demonstrated promising antifungal activity against resistant strains of C. albicans, outperforming standard antifungal agents like fluconazole in some cases .
Antibacterial Activity
Another study focused on the antibacterial properties of benzisoxazole derivatives, indicating that some compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria .
Case Studies
Study | Compound Tested | Biological Activity | MIC Values |
---|---|---|---|
Pottorf et al. (2008) | Various benzoxazoles | Antimicrobial | 250 - 7.81 µg/ml |
ResearchGate Study (2015) | 2-(2-benzisoxazol-3-yl)ethyl benzimidazoles | Antibacterial & Antifungal | Not specified |
The biological activity of benzisoxazoles is often attributed to their ability to interact with cellular targets such as enzymes and membrane structures. The specific mechanisms can vary widely depending on the structure and substituents on the benzisoxazole ring.
Properties
CAS No. |
6296-32-8 |
---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-ethyl-3,3,6-trimethyl-3a,4,5,6,7,7a-hexahydro-2,1-benzoxazole |
InChI |
InChI=1S/C12H23NO/c1-5-13-11-8-9(2)6-7-10(11)12(3,4)14-13/h9-11H,5-8H2,1-4H3 |
InChI Key |
OVLKBJBVASLXKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2CC(CCC2C(O1)(C)C)C |
Origin of Product |
United States |
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